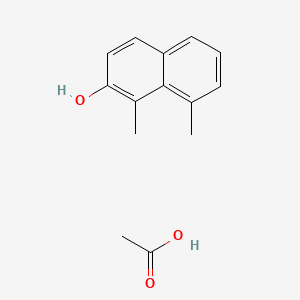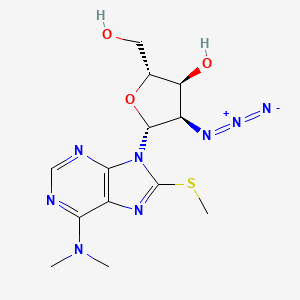
2'-Azido-2'-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by the presence of an azido group at the 2’ position, a deoxy modification, and a methylsulfanyl group at the 8 position of the adenosine base. These modifications impart unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Azidation: The 2’ hydroxyl group of the adenosine derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deoxygenation: The 2’ position is deoxygenated to form the deoxy derivative.
Methylation: The N,N-dimethylation is achieved using methyl iodide (CH3I) and a base such as sodium hydride (NaH).
Thioether Formation: The methylsulfanyl group is introduced at the 8 position using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include organotin hydrides for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include amines, substituted derivatives, and oxidized sulfur compounds.
Aplicaciones Científicas De Investigación
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides for studying nucleic acid chemistry.
Biology: The compound is used in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine involves its incorporation into nucleic acids. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The compound can also interfere with nucleic acid synthesis and function, leading to potential antiviral and anticancer effects. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar compounds to 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine include:
2’-Azido-2’-deoxyadenosine: Lacks the N,N-dimethyl and methylsulfanyl modifications.
2’-Azido-2’-deoxy-N,N-dimethyladenosine: Lacks the methylsulfanyl modification.
2’-Azido-2’-deoxy-8-(methylsulfanyl)adenosine: Lacks the N,N-dimethyl modification.
The uniqueness of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine lies in its combination of modifications, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Número CAS |
64864-81-9 |
|---|---|
Fórmula molecular |
C13H18N8O3S |
Peso molecular |
366.40 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-4-azido-5-[6-(dimethylamino)-8-methylsulfanylpurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O3S/c1-20(2)10-8-11(16-5-15-10)21(13(17-8)25-3)12-7(18-19-14)9(23)6(4-22)24-12/h5-7,9,12,22-23H,4H2,1-3H3/t6-,7-,9-,12-/m1/s1 |
Clave InChI |
MPUCGXNCXUCWNW-GRIPGOBMSA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])SC |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=C(N2C3C(C(C(O3)CO)O)N=[N+]=[N-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


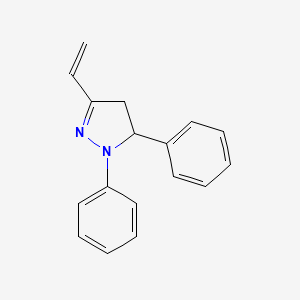
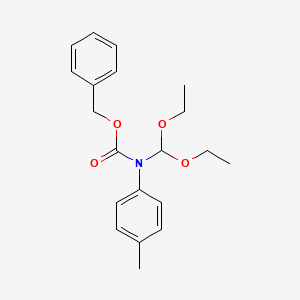


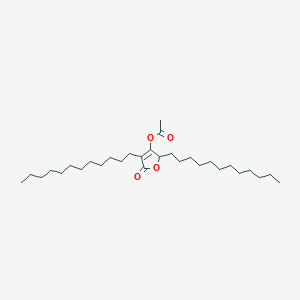
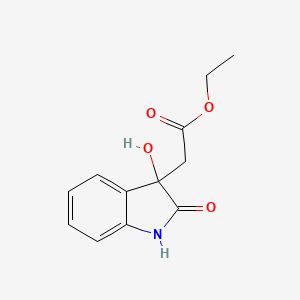

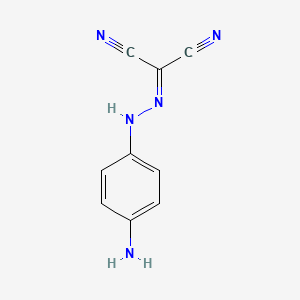
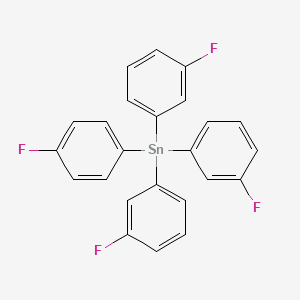
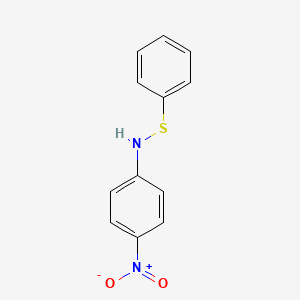
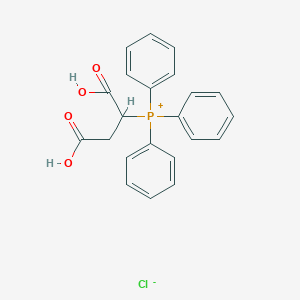
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
